molecular formula C12H17NO2 B14668065 2-[4-(Propylamino)phenyl]propanoic acid CAS No. 39718-86-0

2-[4-(Propylamino)phenyl]propanoic acid

Cat. No.: B14668065
CAS No.: 39718-86-0
M. Wt: 207.27 g/mol
InChI Key: NJUAJYBNHIWKDB-UHFFFAOYSA-N
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Description

2-[4-(Propylamino)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a propylamino group attached to the phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propylamino)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitropropylbenzene with propylamine, followed by reduction of the nitro group to an amine. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propylamino)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.

Scientific Research Applications

2-[4-(Propylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Propylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The propylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.

    Naproxen: Another NSAID with a similar core structure but different substituents.

    Ketoprofen: A phenylpropanoic acid derivative used for its anti-inflammatory and analgesic properties.

Uniqueness

2-[4-(Propylamino)phenyl]propanoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This differentiates it from other phenylpropanoic acid derivatives and may offer unique advantages in specific applications.

Properties

CAS No.

39718-86-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(propylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H17NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15)

InChI Key

NJUAJYBNHIWKDB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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